

# analytical techniques for 4-acetoxy-3-methoxy-cinnamic acid identification

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## Compound of Interest

Compound Name: *4-Acetoxy-3-methoxy-cinnamic acid*  
Cat. No.: *B7949789*

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## Advanced Identification Protocol: 4-Acetoxy-3-methoxycinnamic Acid

### Application Note AN-2026-AF

#### Executive Summary

This guide details the analytical characterization of 4-acetoxy-3-methoxycinnamic acid (also known as O-acetylferulic acid or 3-methoxy-4-acetoxycinnamic acid). As a synthetic derivative and prodrug of ferulic acid, accurate identification requires distinguishing the intact ester from its hydrolysis product (ferulic acid). This protocol integrates HPLC-UV, LC-MS/MS, and NMR spectroscopy to provide a multi-dimensional validation framework.

Target Analyte Profile:

Parameter	Specification
IUPAC Name	<b>(2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]prop-2-enoic acid</b>
Common Name	Acetylferulic acid
CAS Number	2596-47-6
Molecular Formula	C <sub>12</sub> H <sub>12</sub> O <sub>5</sub>
Molecular Weight	236.22 g/mol
Melting Point	192–198 °C (Decomposition)

| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.[1] |

## Part 1: Sample Preparation & Handling

**Critical Causality:** The acetyl ester bond at position C4 is susceptible to hydrolysis, particularly in basic aqueous media or protic solvents with elevated temperatures. Improper handling will result in the detection of ferulic acid (CAS 1135-24-6), leading to false purity assessments.

### Protocol 1.1: Stock Solution Preparation

- **Solvent Choice:** Use anhydrous DMSO or Acetonitrile for stock solutions (1 mg/mL). Avoid unbuffered water or alcohols for long-term storage to prevent transesterification or hydrolysis.
- **Dissolution:** Weigh 10.0 mg of analyte into a 10 mL amber volumetric flask. Dissolve in DMSO.
- **Working Standard:** Dilute to 50 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (90:10 v/v) immediately prior to injection.
- **Stability Check:** Analyze within 4 hours of dilution.

## Part 2: Chromatographic Separation (HPLC-UV/DAD)

This method separates the intact acetyl ester from potential ferulic acid impurities. The acetyl group increases hydrophobicity, causing 4-acetoxy-3-methoxycinnamic acid to elute after ferulic acid on reverse-phase columns.

Instrument: HPLC with Diode Array Detector (DAD) Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5  $\mu$ m)

Parameter	Condition
Mobile Phase A	Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Injection Volume	10 $\mu$ L
Column Temp	30 $^{\circ}$ C
Detection	UV 280 nm (Quantification), 320 nm (Identification)

#### Gradient Profile:

- 0-2 min: 10% B (Isocratic)
- 2-15 min: 10%  $\rightarrow$  60% B (Linear Gradient)
- 15-18 min: 60%  $\rightarrow$  95% B (Wash)
- 18-22 min: 10% B (Re-equilibration)

#### Self-Validating Logic:

- Retention Time (RT): Ferulic acid typically elutes at ~8.5 min. 4-acetoxy-3-methoxycinnamic acid will elute significantly later (approx. 12-13 min) due to the capping of the polar phenolic hydroxyl.
- Spectral Confirmation: Extract UV spectra for the main peak.

- Ferulic Acid:[\[2\]](#)[\[3\]](#)[\[4\]](#)

~322 nm (shoulder ~290 nm).

- Acetyl Derivative:

~280-290 nm (primary) with reduced intensity at >310 nm compared to the free phenol, due to the loss of auxochromic effect from the free -OH group.

## Part 3: Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides definitive structural confirmation by tracking the loss of the acetyl moiety.

Ionization: Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic acids).

### Fragmentation Pathway (Negative Mode)[\[2\]](#)

- Precursor Ion:  $[M-H]^- = m/z$  235.06
- Primary Fragment (Diagnostic): Loss of Ketene ( , 42 Da).
  - Transition: 235 → 193
  - Interpretation: The product ion at  $m/z$  193 corresponds to the deprotonated ferulic acid anion. This specific neutral loss of 42 Da is characteristic of phenolic acetates.
- Secondary Fragment: Loss of from the carboxylic acid.
  - Transition: 193 → 149 (Decarboxylation of the ferulic core).

MS/MS Parameters Table:

Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Structural Event
Quantifier	235.1	193.0	15	Ester Cleavage (Loss of Ketene)

| Qualifier | 235.1 | 134.0 | 30 | Deep Fragmentation |

## Part 4: Spectroscopic Characterization (NMR & IR)

When reference standards are unavailable, NMR and IR provide ab initio structural proof.

### 4.1 Nuclear Magnetic Resonance (

#### H-NMR)

Solvent: DMSO-

or CDCl

. Key Diagnostic Signal: The presence of a sharp singlet at ~2.3 ppm confirms the acetyl group.

Proton Environment	Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment
Carboxylic Acid	12.0 - 12.5	Broad Singlet	1H	-COOH
Vinyl (Alpha)	6.45 - 6.55	Doublet ( Hz)	1H	=CH-COO
Vinyl (Beta)	7.55 - 7.65	Doublet ( Hz)	1H	Ar-CH=
Aromatic Ring	7.10 - 7.40	Multiplet	3H	Ar-H (C2, C5, C6)
Methoxy	3.80 - 3.85	Singlet	3H	-OCH <sub>3</sub>
Acetate Methyl	2.25 - 2.35	Singlet	3H	-O-CO-CH <sub>3</sub>

Note: The aromatic protons in the acetyl derivative are shifted slightly downfield compared to ferulic acid due to the electron-withdrawing nature of the ester group.

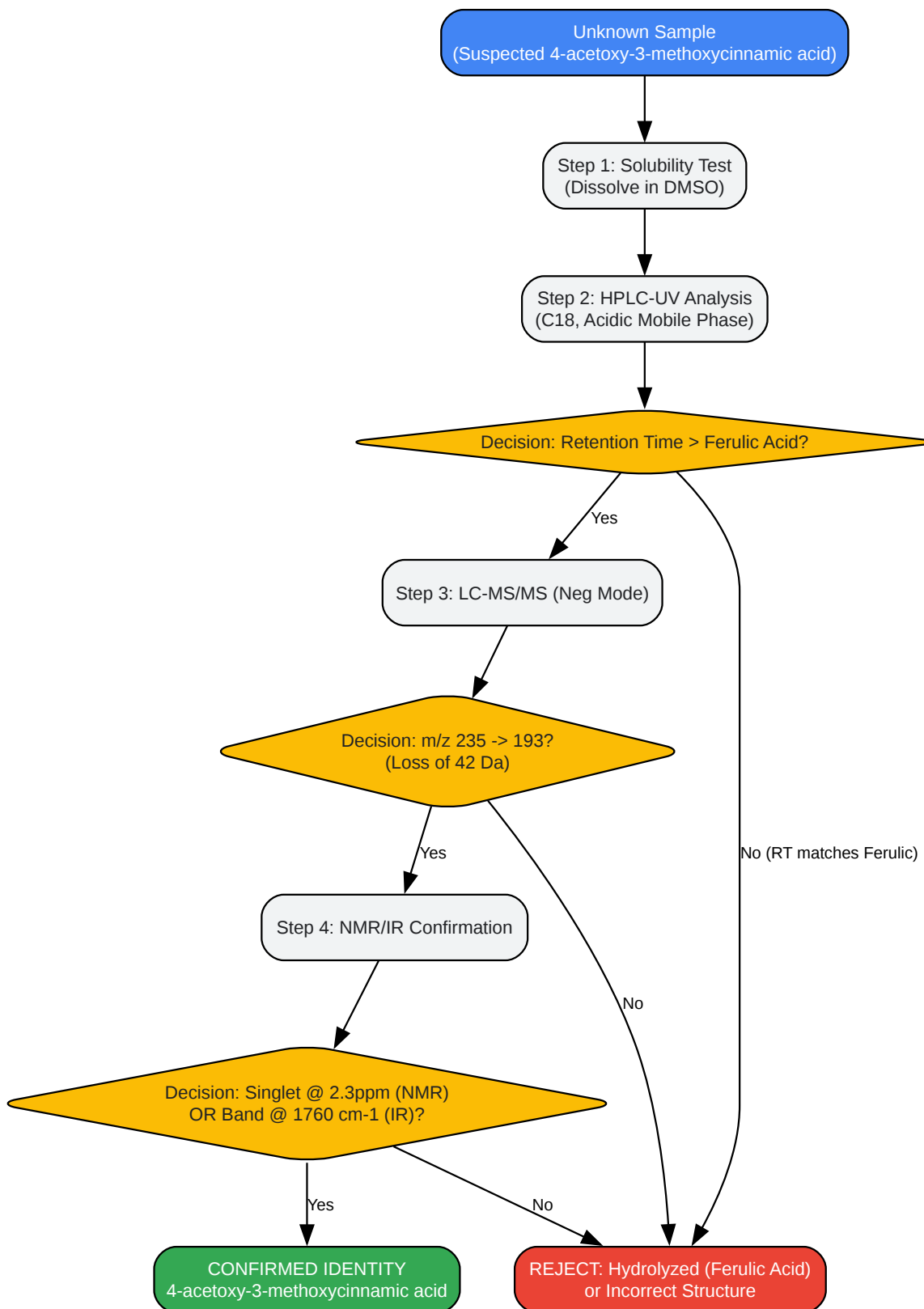
## 4.2 Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on solid powder.

- Band 1 (Ester Carbonyl): A sharp, distinct peak at 1750–1765  $\text{cm}^{-1}$ . This peak is absent in ferulic acid.
- Band 2 (Acid Carbonyl): A strong peak at 1680–1700  $\text{cm}^{-1}$  (Conjugated carboxylic acid).
- Band 3 (Alkene): ~1620–1630  $\text{cm}^{-1}$  (C=C stretch).[5]
- Absence of Phenolic OH: Unlike ferulic acid, the spectrum should lack the broad, high-frequency shoulder associated with the phenolic O-H stretch, though the carboxylic O-H will remain (often broad, 2500–3000  $\text{cm}^{-1}$ ).

## Part 5: Workflow Visualization

The following diagram illustrates the logical decision tree for validating the compound identity using the techniques described above.



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Figure 1: Analytical decision tree for the stepwise identification and validation of 4-acetoxy-3-methoxycinnamic acid.

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